

# In Vitro Dissolution Testing Methods for Pamoate Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Disodium pamoate monohydrate |           |
| Cat. No.:            | B1493897                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pamoate salts are frequently utilized in pharmaceutical development to modify the solubility and dissolution characteristics of active pharmaceutical ingredients (APIs). The pamoate anion, derived from pamoic acid, is a large, hydrophobic molecule that can significantly reduce the aqueous solubility of basic drugs. This property is particularly advantageous for developing long-acting injectable (LAI) formulations and taste-masked oral suspensions. However, the inherent low solubility of pamoate salts presents unique challenges in the development of meaningful and reproducible in vitro dissolution test methods.

This document provides detailed application notes and protocols for the in vitro dissolution testing of pamoate salt drug products. It is intended to guide researchers, scientists, and drug development professionals in selecting appropriate methodologies, understanding key experimental parameters, and interpreting dissolution data to support formulation development, quality control, and prediction of in vivo performance. The dissolution of a drug is crucial for its bioavailability and therapeutic effectiveness[1].

## **Physicochemical Properties of Pamoate Salts**

Pamoic acid is a naphthoic acid derivative with two carboxylic acid groups, allowing it to form salts with basic drugs in a 1:1 or 2:1 stoichiometric ratio[2]. The key physicochemical properties of pamoate salts that influence their dissolution behavior include:



- Low Aqueous Solubility: Pamoic acid itself is practically insoluble in water[3]. This inherent low solubility is conferred to the resulting salt, making it a suitable candidate for modified-release dosage forms[4].
- pH-Dependent Solubility: The solubility of pamoate salts can be influenced by the pH of the dissolution medium. At lower pH values, the pamoate anion may become protonated, potentially leading to a slight increase in solubility[5].
- High Molecular Weight: The large size of the pamoate counterion contributes to the overall high molecular weight of the salt, which can impact its diffusion and dissolution rate.
- Crystal Lattice Energy: The stability of the crystal lattice of the pamoate salt will affect the energy required for dissolution to occur. Different polymorphic forms of a pamoate salt can exhibit different dissolution profiles[1].

## **Challenges in Dissolution Testing of Pamoate Salts**

The unique properties of pamoate salts lead to several challenges during the development of in vitro dissolution methods:

- Maintaining Sink Conditions: Due to their low solubility, achieving and maintaining sink
  conditions (where the concentration of the dissolved drug is less than one-third of its
  saturation solubility) can be difficult in standard dissolution volumes. This is a critical
  consideration as non-sink conditions can lead to an underestimation of the true dissolution
  rate[6].
- Media Selection: The choice of dissolution medium is critical. The medium must be able to adequately solubilize the pamoate salt to a measurable extent without causing chemical degradation. The use of surfactants or co-solvents is often necessary.
- Dosage Form Specific Challenges:
  - Oral Suspensions: Ensuring uniform dispersion of the suspension in the dissolution vessel is crucial to avoid particle settling and inaccurate results.
  - Long-Acting Injectables (LAIs): For LAI suspensions, the in vitro release test must be able
     to discriminate between different formulations and ideally correlate with the in vivo release



profile over an extended period. This often requires specialized apparatus and long testing durations[7][8][9][10].

 Variability: High variability in dissolution results can be a significant issue, making it difficult to draw meaningful conclusions. Sources of variability can include the manufacturing process of the drug product, as well as the dissolution test method itself[6].

### **Recommended In Vitro Dissolution Testing Methods**

The selection of an appropriate dissolution apparatus and methodology depends on the dosage form and the intended application of the data.

### For Oral Solid Dosage Forms (e.g., Tablets, Capsules)

For immediate-release oral solid dosage forms of pamoate salts, such as pyrantel pamoate tablets, the USP Apparatus 2 (Paddle Apparatus) is commonly employed. For extended-release formulations, other apparatuses may be more suitable.

Key Experimental Parameters for USP Apparatus 2:



| Parameter          | Recommendation                                                                                                                                                        | Rationale                                                                                                                                                                                     |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Apparatus          | USP Apparatus 2 (Paddle)                                                                                                                                              | Widely used for tablets and provides gentle agitation suitable for many formulations.                                                                                                         |
| Rotation Speed     | 50 - 100 rpm                                                                                                                                                          | To be optimized based on the formulation to ensure adequate mixing without causing excessive turbulence.                                                                                      |
| Dissolution Medium | 900 mL of an appropriate<br>buffered solution (e.g., 0.1 N<br>HCl, phosphate buffer pH 6.8)<br>with or without surfactant (e.g.,<br>Sodium Dodecyl Sulfate -<br>SDS). | The medium should be selected to provide sink conditions and mimic physiological pH where relevant. Surfactants are often required to enhance the solubility of poorly soluble pamoate salts. |
| Temperature        | 37 ± 0.5 °C                                                                                                                                                           | To simulate physiological body temperature[7].                                                                                                                                                |
| Sampling Times     | Multiple time points (e.g., 5, 10, 15, 30, 45, 60 minutes)                                                                                                            | To adequately characterize the dissolution profile.                                                                                                                                           |
| Analytical Method  | High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the dissolved API.                             | Provides specificity and sensitivity for the analysis of the active ingredient in the presence of excipients and the pamoate counterion.                                                      |

## For Long-Acting Injectable (LAI) Suspensions

The in vitro release testing of LAI suspensions of pamoate salts, such as olanzapine pamoate or aripiprazole pamoate, is more complex and aims to predict the long-term in vivo drug release profile. The USP Apparatus 4 (Flow-Through Cell) is often the most suitable choice.

Key Experimental Parameters for USP Apparatus 4:



| Parameter          | Recommendation                                                                                                     | Rationale                                                                                                                                                                                                                                                                      |
|--------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Apparatus          | USP Apparatus 4 (Flow-<br>Through Cell)                                                                            | Allows for the use of large volumes of dissolution medium, which is essential for maintaining sink conditions for poorly soluble drugs over an extended period. It also provides a continuous flow of fresh medium, which can better simulate in vivo clearance mechanisms[7]. |
| Cell Size          | 12 mm or 22.6 mm                                                                                                   | The choice depends on the sample size and formulation characteristics.                                                                                                                                                                                                         |
| Flow Rate          | 2 - 16 mL/min                                                                                                      | The flow rate should be optimized to ensure adequate drug release without causing physical disruption of the formulation.                                                                                                                                                      |
| Dissolution Medium | Buffered solution (e.g., phosphate buffer pH 7.4) containing a surfactant (e.g., 0.5% - 2% SDS or Polysorbate 80). | The medium composition is critical for achieving sink conditions and obtaining a meaningful release profile.                                                                                                                                                                   |
| Temperature        | 37 ± 0.5 °C                                                                                                        | To mimic physiological body temperature.                                                                                                                                                                                                                                       |
| Test Duration      | Can range from hours to several days or even weeks.                                                                | The duration should be sufficient to characterize the complete release profile of the long-acting formulation.                                                                                                                                                                 |
| Analytical Method  | HPLC with UV or Mass<br>Spectrometry (MS) detection.                                                               | For accurate and sensitive quantification of the released drug.                                                                                                                                                                                                                |



## **Experimental Protocols**

# Protocol 1: Dissolution of Pyrantel Pamoate Oral Suspension (USP Apparatus 2)

This protocol is a general guideline and should be optimized for the specific product being tested.

- 1. Materials and Reagents:
- Pyrantel Pamoate Oral Suspension
- USP Apparatus 2 (Paddle Apparatus)
- Dissolution Vessels (1000 mL)
- · HPLC system with UV detector
- Analytical column (e.g., C18, 4.6 x 150 mm, 5 μm)
- Dissolution Medium: 0.1 N Hydrochloric Acid (HCl)
- Mobile Phase for HPLC (example): Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).
- Pyrantel Pamoate Reference Standard
- 2. Dissolution Test Parameters:
- Apparatus: USP Apparatus 2 (Paddle)
- Volume of Medium: 900 mL
- Temperature: 37 ± 0.5 °C
- · Rotation Speed: 75 rpm
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes



### 3. Procedure:

- Prepare the dissolution medium and bring it to the required temperature.
- Place 900 mL of the medium into each dissolution vessel.
- Accurately measure a dose of the Pyrantel Pamoate Oral Suspension and carefully introduce it to the bottom of the vessel.
- Start the apparatus immediately.
- At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between
  the surface of the medium and the top of the rotating paddle, not less than 1 cm from the
  vessel wall.
- Filter the samples immediately through a suitable filter (e.g., 0.45 μm PVDF).
- Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
- Analyze the filtered samples by HPLC to determine the concentration of pyrantel.
- 4. HPLC Analysis (Example):
- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection Wavelength: 288 nm
- Quantification: Calculate the concentration of pyrantel in the samples against a standard curve prepared from the Pyrantel Pamoate Reference Standard.
- 5. Data Analysis:



 Calculate the cumulative percentage of the labeled amount of pyrantel dissolved at each time point, correcting for the drug removed in previous samples.

# Protocol 2: In Vitro Release of Olanzapine Pamoate LAI Suspension (USP Apparatus 4)

This protocol is a representative method and requires significant optimization and validation for a specific LAI product.

- 1. Materials and Reagents:
- Olanzapine Pamoate LAI Suspension
- USP Apparatus 4 (Flow-Through Cell)
- HPLC system with UV or MS detector
- Analytical column (e.g., C18, 4.6 x 150 mm, 5 μm)
- Dissolution Medium: Phosphate buffer (pH 7.4) containing 1% (w/v) Sodium Dodecyl Sulfate (SDS).
- Mobile Phase for HPLC (example): Acetonitrile and phosphate buffer.
- Olanzapine Reference Standard
- 2. In Vitro Release Test Parameters:
- Apparatus: USP Apparatus 4 (Flow-Through Cell)
- Cell Size: 22.6 mm
- Flow Rate: 8 mL/min
- Temperature: 37 ± 0.5 °C
- Test Duration: Up to 14 days (or as required to achieve complete release)



- Sample Holder: A suitable holder to retain the suspension within the cell.
- 3. Procedure:
- Prepare a large volume of the dissolution medium and degas it.
- Set up the USP Apparatus 4 system and equilibrate the temperature to 37  $\pm$  0.5 °C.
- Accurately withdraw a dose of the Olanzapine Pamoate LAI suspension and load it into the sample holder.
- Place the sample holder into the flow-through cell.
- Start the pump at the specified flow rate.
- Collect the eluate at predetermined time intervals (e.g., daily for 14 days).
- Analyze the collected samples by HPLC to determine the concentration of olanzapine.
- 4. HPLC Analysis (Example):
- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: A suitable gradient of acetonitrile and phosphate buffer.
- Flow Rate: 1.0 mL/min
- Injection Volume: 50 μL
- Detection Wavelength: 254 nm
- Quantification: Calculate the concentration of olanzapine in the samples against a standard curve.
- 5. Data Analysis:
- Calculate the cumulative amount and percentage of olanzapine released at each time point.



### **Data Presentation**

The following tables provide examples of how quantitative dissolution data for pamoate salts can be presented.

Table 1: Comparative Dissolution Profiles of Three Formulations of Pyrantel Pamoate Tablets (250 mg) in 0.1 N HCl using USP Apparatus 2 at 75 rpm.

| Time (minutes) | % Drug Dissolved -<br>Formulation A<br>(Mean ± SD, n=6) | % Drug Dissolved -<br>Formulation B<br>(Mean ± SD, n=6) | % Drug Dissolved -<br>Formulation C<br>(Mean ± SD, n=6) |
|----------------|---------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|
| 5              | 25 ± 4                                                  | 30 ± 5                                                  | 22 ± 3                                                  |
| 10             | 48 ± 6                                                  | 55 ± 7                                                  | 45 ± 5                                                  |
| 15             | 65 ± 8                                                  | 72 ± 9                                                  | 60 ± 7                                                  |
| 30             | 88 ± 5                                                  | 92 ± 4                                                  | 85 ± 6                                                  |
| 45             | 95 ± 3                                                  | 98 ± 2                                                  | 93 ± 4                                                  |
| 60             | 99 ± 2                                                  | 99 ± 1                                                  | 98 ± 2                                                  |

Table 2: In Vitro Release Profile of Two Formulations of Olanzapine Pamoate LAI Suspension (300 mg) in Phosphate Buffer (pH 7.4) with 1% SDS using USP Apparatus 4 at 8 mL/min.

| Time (days) | % Drug Released -<br>Formulation X (Mean ± SD,<br>n=3) | % Drug Released -<br>Formulation Y (Mean ± SD,<br>n=3) |
|-------------|--------------------------------------------------------|--------------------------------------------------------|
| 1           | 5 ± 1.2                                                | 8 ± 1.5                                                |
| 3           | 18 ± 2.5                                               | 25 ± 3.1                                               |
| 5           | 35 ± 3.8                                               | 42 ± 4.0                                               |
| 7           | 52 ± 4.5                                               | 60 ± 5.2                                               |
| 10          | 75 ± 5.1                                               | 82 ± 4.8                                               |
| 14          | 92 ± 3.9                                               | 95 ± 3.5                                               |



## **Visualization of Workflows**

The following diagrams illustrate the typical workflows for developing and performing in vitro dissolution testing for pamoate salt formulations.





Click to download full resolution via product page

Workflow for Oral Solid Dosage Form Dissolution.





Click to download full resolution via product page

Workflow for Long-Acting Injectable Suspension In Vitro Release.





Click to download full resolution via product page

Factors Influencing Pamoate Salt Dissolution.

### Conclusion

The development of robust and meaningful in vitro dissolution test methods for pamoate salts is essential for ensuring product quality and predicting in vivo performance. Due to their inherent low solubility, special considerations regarding the choice of apparatus, dissolution medium, and maintenance of sink conditions are necessary. For oral dosage forms, USP Apparatus 2 is often suitable, while for long-acting injectable suspensions, USP Apparatus 4 is generally preferred. The protocols and data presentation formats provided in this document serve as a guide for researchers to develop and implement appropriate dissolution testing strategies for their specific pamoate salt drug products. A well-designed dissolution test, particularly when correlated with in vivo data (IVIVC), is a powerful tool in the development of safe and effective medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic study of lutidine salts formed with the pharmaceutically acceptable saltforming agent, pamoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. US20190274955A1 Pamoate salts and methods of use Google Patents [patents.google.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Global, phase 3, open-label, single arm studies to evaluate the efficacy, safety, and pharmacokinetics of FP-014, 11.25 mg (triptorelin mesylate injection, 11.25 mg) and FP-014, 22.5 mg (triptorelin mesylate injection, 22.5 mg) in patients with advanced prostate cancer. -ASCO [asco.org]
- 7. WO2016054373A1 Dissolution testing of hydrophobic active pharmaceutical ingredients such as avermectins with or without pyrantel Google Patents [patents.google.com]
- 8. Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Pyrantel Pamoate Analyzed With HPLC AppNote [mtc-usa.com]
- To cite this document: BenchChem. [In Vitro Dissolution Testing Methods for Pamoate Salts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1493897#in-vitro-dissolution-testing-methods-for-pamoate-salts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com